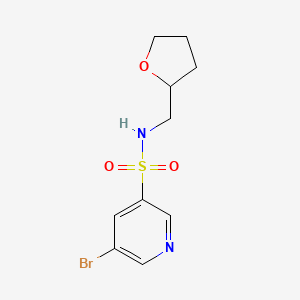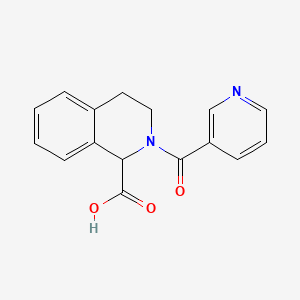
2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, also known as PDIQCA, is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a molecular formula of C15H12N4O3 and a molecular weight of 304.28 g/mol. PDIQCA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
The mechanism of action of 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain. 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. This activation leads to the upregulation of various antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress. 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the brain, which may contribute to the antidepressant and anxiolytic effects of 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid.
Biochemical and Physiological Effects:
2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been shown to have various biochemical and physiological effects. In addition to its neuroprotective effects and inhibition of acetylcholinesterase and monoamine oxidase, 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been shown to inhibit the activity of various enzymes involved in the production of inflammatory mediators such as prostaglandins and cytokines. This inhibition leads to a reduction in inflammation, which is implicated in various diseases such as arthritis and inflammatory bowel disease. 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, indicating its potential as an anticancer agent.
实验室实验的优点和局限性
One of the main advantages of 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid for lab experiments is its neuroprotective effects. This makes it a useful tool for studying neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the inhibition of acetylcholinesterase and monoamine oxidase makes 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid a useful tool for studying the role of these enzymes in learning and memory and mood disorders. However, one of the limitations of 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is its relatively low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid. One area of research could be the development of more efficient and scalable synthesis methods for 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid. Another area of research could be the development of 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid derivatives with improved solubility and potency. Additionally, further studies could be conducted to elucidate the mechanism of action of 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid and its potential applications in the treatment of various diseases. Finally, studies could be conducted to investigate the safety and toxicity of 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid in animal models and humans.
合成方法
2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-carbonylpyrazine-5-carboxylic acid with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction yields 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid as a white solid with a yield of around 50-60%. Other methods include the reaction of 2-carbonylpyrazine-5-carboxylic acid with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine and a solvent such as DMF (dimethylformamide).
科学研究应用
2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has also been shown to have antidepressant and anxiolytic effects in animal models, indicating its potential as a treatment for mood disorders. Additionally, 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter involved in learning and memory.
属性
IUPAC Name |
2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-14(12-9-16-6-7-17-12)18-8-5-10-3-1-2-4-11(10)13(18)15(20)21/h1-4,6-7,9,13H,5,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNVJJHMCWWGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588790.png)
![3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588798.png)

![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)


![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)
![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)




![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)
![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)